molecular formula C21H15N3O2 B042141 4-(3-Pyren-1-ylpropyl)-1,2,4-triazole-3,5-dione CAS No. 138615-26-6

4-(3-Pyren-1-ylpropyl)-1,2,4-triazole-3,5-dione

Cat. No.: B042141
CAS No.: 138615-26-6
M. Wt: 341.4 g/mol
InChI Key: DMXQNKNVUICAKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Pyren-1-ylpropyl)-1,2,4-triazole-3,5-dione is a heterocyclic compound that features a pyrene moiety linked to a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Pyren-1-ylpropyl)-1,2,4-triazole-3,5-dione typically involves the reaction of pyrene-based intermediates with triazole precursors. . The reaction conditions usually include a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), and a copper(I) catalyst, often in the presence of a reducing agent like sodium ascorbate.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-(3-Pyren-1-ylpropyl)-1,2,4-triazole-3,5-dione can undergo various chemical reactions, including:

    Oxidation: The pyrene moiety can be oxidized under strong oxidative conditions.

    Reduction: The triazole ring can be reduced to form corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyrene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrene moiety can yield pyrenequinones, while reduction of the triazole ring can produce triazolamines.

Scientific Research Applications

4-(3-Pyren-1-ylpropyl)-1,2,4-triazole-3,5-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Pyren-1-ylpropyl)-1,2,4-triazole-3,5-dione involves its interaction with specific molecular targets and pathways. The pyrene moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects. The triazole ring can interact with enzymes and proteins, inhibiting their activity and contributing to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole derivatives: These compounds share the triazole ring structure and exhibit similar chemical reactivity and applications.

    Pyrene derivatives: Compounds containing the pyrene moiety, such as pyrenequinones and pyrenylamines, have comparable photophysical properties.

Uniqueness

4-(3-Pyren-1-ylpropyl)-1,2,4-triazole-3,5-dione is unique due to the combination of the pyrene and triazole moieties, which confer both strong fluorescence and versatile reactivity. This dual functionality makes it particularly valuable in applications requiring both properties, such as in the development of fluorescent probes and advanced materials .

Properties

IUPAC Name

4-(3-pyren-1-ylpropyl)-1,2,4-triazole-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O2/c25-20-22-23-21(26)24(20)12-2-5-13-6-7-16-9-8-14-3-1-4-15-10-11-17(13)19(16)18(14)15/h1,3-4,6-11H,2,5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMXQNKNVUICAKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCN5C(=O)N=NC5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.